2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Overview
Description
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is a chemical compound with the molecular formula C12H20N2 It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the indazole ring, followed by spirocyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the cyclohexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiroindazole compounds.
Scientific Research Applications
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,3’-indole]
- Spiro[cyclohexane-1,3’-benzimidazole]
- Spiro[cyclohexane-1,3’-pyrazole]
Uniqueness
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is unique due to its specific spirocyclic structure, which combines a cyclohexane ring with an indazole moiety. This structural feature distinguishes it from other spiro compounds and may confer unique chemical and biological properties.
Properties
IUPAC Name |
spiro[2,3a,4,5,6,7-hexahydroindazole-3,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-8-12(9-5-1)10-6-2-3-7-11(10)13-14-12/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWRDDUHXEPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312779 | |
Record name | 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22122-96-9 | |
Record name | NSC262179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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